molecular formula C25H21N3O2 B10887933 N'-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B10887933
M. Wt: 395.5 g/mol
InChI Key: NWAQMERUTIZGCT-VULFUBBASA-N
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Description

N’~2~-[(E)-1-(1-ISOPROPYL-1H-INDOL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is a complex organic compound that features an indole moiety linked to a naphthofuran structure through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(1-ISOPROPYL-1H-INDOL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE typically involves a multi-step process. One common approach is the Fischer indolisation followed by N-alkylation. This method is efficient and yields high purity products . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides under microwave irradiation to accelerate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(1-ISOPROPYL-1H-INDOL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and naphthofuran moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’~2~-[(E)-1-(1-ISOPROPYL-1H-INDOL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(1-ISOPROPYL-1H-INDOL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The naphthofuran structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-[(E)-1-(1-ISOPROPYL-1H-INDOL-3-YL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is unique due to its combined indole and naphthofuran structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(E)-(1-propan-2-ylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C25H21N3O2/c1-16(2)28-15-18(20-9-5-6-10-22(20)28)14-26-27-25(29)24-13-21-19-8-4-3-7-17(19)11-12-23(21)30-24/h3-16H,1-2H3,(H,27,29)/b26-14+

InChI Key

NWAQMERUTIZGCT-VULFUBBASA-N

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

Origin of Product

United States

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